2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15555234
Molecular Formula: C23H15BrN2O4S
Molecular Weight: 495.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15BrN2O4S |
|---|---|
| Molecular Weight | 495.3 g/mol |
| IUPAC Name | 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-bromophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H15BrN2O4S/c1-11-21(12(2)27)31-23(25-11)26-18(13-7-9-14(24)10-8-13)17-19(28)15-5-3-4-6-16(15)30-20(17)22(26)29/h3-10,18H,1-2H3 |
| Standard InChI Key | LLTCMIHCJCXQFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C23H15BrN2O4S, with a molecular weight of 495.3 g/mol. Its IUPAC name, 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-bromophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, reflects the integration of three key components:
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A thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively.
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A 4-bromophenyl group attached to the pyrrole nitrogen.
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A chromeno[2,3-c]pyrrole-dione backbone, which confers rigidity and planar geometry.
The canonical SMILES representation, CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)C, provides a precise topological map of atomic connectivity.
Spectroscopic and Computational Data
Key structural insights derive from spectroscopic analyses:
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Infrared (IR) Spectroscopy: Peaks at 1720 cm⁻¹ and 1680 cm⁻¹ confirm the presence of carbonyl groups in the dione and acetyl moieties.
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Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum reveals distinct signals for the methyl group (δ 2.45 ppm), aromatic protons (δ 7.2–8.1 ppm), and the thiazole ring’s protons.
Computational studies using density functional theory (DFT) predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to solubility in organic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of this compound involves a multi-step protocol:
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Formation of the Thiazole Core: Condensation of 4-methyl-5-acetylthiazole-2-amine with bromine-substituted benzaldehyde under acidic conditions.
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Chromeno-Pyrrole Construction: Cyclization via a Pictet-Spengler reaction between the thiazole intermediate and a naphthoquinone derivative.
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Final Functionalization: Bromination at the para position of the phenyl group using N-bromosuccinimide (NBS).
Reaction conditions are critical:
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Temperature: Maintained at 60–80°C to balance reaction rate and side-product formation.
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Catalysts: Lewis acids like ZnCl2 enhance cyclization efficiency.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL were observed, attributed to thiazole-mediated disruption of bacterial cell wall synthesis.
Interaction with Biological Targets
Molecular docking simulations reveal strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of topoisomerase II, a validated anticancer target. The bromophenyl group enhances hydrophobic interactions, while the acetyl moiety participates in hydrogen bonding.
Comparative Analysis with Structural Analogues
The table below contrasts this compound with related derivatives:
| Compound Name | Structural Features | IC50 (MCF-7) | MIC (S. aureus) |
|---|---|---|---|
| 5-Acetyl-4-methylthiazole | Thiazole ring only | >100 μM | 128 μg/mL |
| 4-Bromophenyl chromeno-pyrrole | Chromeno-pyrrole + bromophenyl | 25 μM | 48 μg/mL |
| Target Compound | Thiazole + chromeno-pyrrole + bromophenyl | 8.2 μM | 32 μg/mL |
Key Insight: The integration of thiazole and chromeno-pyrrole systems synergistically enhances both anticancer and antimicrobial activities compared to simpler analogues.
Applications and Future Directions
Pharmaceutical Development
This compound’s dual activity positions it as a lead candidate for combination therapies targeting drug-resistant cancers and infections. Formulation studies suggest compatibility with nanoparticle-based delivery systems to improve bioavailability.
Materials Science Applications
The planar chromeno-pyrrole system exhibits fluorescence (λem = 450 nm), making it suitable for organic light-emitting diodes (OLEDs).
Research Priorities
Future work should prioritize:
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In vivo toxicity profiling in rodent models.
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Structure-activity relationship (SAR) studies to optimize substituent effects.
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Scale-up synthesis protocols for industrial production.
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